2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE
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Overview
Description
2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a benzoylamino group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzoylamino group and the isoindole moiety. Common reagents used in these reactions include benzoyl chloride, isoindole derivatives, and thiophene precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 4-(1,3-dioxo-1,3-2H-isoindol-2-yl)-benzoic acid 2-(4-bromo-phenyl)-2-oxo-ethyl ester
Uniqueness
2-(BENZOYLAMINO)-N~3~-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-PHENYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural featuresCompared to similar compounds, it may exhibit different biological activities, making it a valuable subject of study in scientific research .
Properties
Molecular Formula |
C26H17N3O4S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-benzamido-N-(1,3-dioxoisoindol-2-yl)-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C26H17N3O4S/c30-22(17-11-5-2-6-12-17)27-24-21(20(15-34-24)16-9-3-1-4-10-16)23(31)28-29-25(32)18-13-7-8-14-19(18)26(29)33/h1-15H,(H,27,30)(H,28,31) |
InChI Key |
XNCGTFYBHQVPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN3C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN3C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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